N-[(Z)-2-furylmethyleneamino]-4-(4-methoxyphenyl)thiazol-2-amine
Description
Properties
Molecular Formula |
C15H13N3O2S |
|---|---|
Molecular Weight |
299.3 g/mol |
IUPAC Name |
N-[(Z)-furan-2-ylmethylideneamino]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H13N3O2S/c1-19-12-6-4-11(5-7-12)14-10-21-15(17-14)18-16-9-13-3-2-8-20-13/h2-10H,1H3,(H,17,18)/b16-9- |
InChI Key |
DUWWCFGIRJNKHY-SXGWCWSVSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N/N=C\C3=CC=CO3 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-(4-Methoxyphenyl)Thiazol-2-Amine
-
Reactants :
-
4-Methoxyacetophenone (10 mmol), thiourea (12 mmol), iodine (catalyst).
-
-
Procedure :
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Dissolve 4-methoxyacetophenone and thiourea in ethanol.
-
Add iodine (0.5 eq), reflux at 70°C for 8 hr.
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Cool, pour into ice-water, and neutralize with Na₂S₂O₃.
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Filter and recrystallize from ethanol to obtain 4-(4-methoxyphenyl)thiazol-2-amine.
-
-
Characterization :
Condensation with 2-Furaldehyde
Method A: Acid-Catalyzed Reflux ():
-
Reactants :
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4-(4-Methoxyphenyl)thiazol-2-amine (1 eq), 2-furaldehyde (1.1 eq), glacial acetic acid (2–3 drops), ethanol.
-
-
Procedure :
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Dissolve amine and aldehyde in ethanol.
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Add acetic acid, reflux at 80°C for 8–12 hr (monitor via TLC).
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Cool, filter precipitate, wash with cold ethanol.
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Recrystallize from ethanol:DMF (9:1).
-
-
Optimization Data :
Condition Yield (%) Purity (HPLC) Ethanol, 80°C, 8 hr 78 95.2 Methanol, 70°C, 10 hr 65 92.1 -
Characterization :
Method B: Solvent-Free Grinding ():
-
Reactants :
-
Amine (1 eq), 2-furaldehyde (1.2 eq), p-TsOH (5 mol%).
-
-
Procedure :
-
Grind reactants in a mortar for 15–20 min.
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Wash with hexane, dry under vacuum.
-
-
Yield : 82% (purity >90%).
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the thiazole amine on the carbonyl carbon of 2-furaldehyde, followed by dehydration to form the imine (Fig. 1). Acid catalysis (e.g., acetic acid) stabilizes the intermediate and accelerates water elimination. The Z -isomer predominates due to steric hindrance from the 4-methoxyphenyl group, as confirmed by NOESY spectra in analogous compounds.
Comparative Analysis of Methods
| Parameter | Acid-Catalyzed Reflux | Solvent-Free Grinding |
|---|---|---|
| Reaction Time | 8–12 hr | 15–20 min |
| Yield | 78% | 82% |
| Solvent Use | Ethanol (50 mL/g) | None |
| Scalability | >10 g | <5 g |
| Energy Efficiency | Moderate | High |
Challenges and Solutions
-
Isomer Control : Use polar aprotic solvents (e.g., DMF) to favor Z -isomer.
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Byproducts : Unreacted aldehyde removed via silica gel chromatography (ethyl acetate/hexane 3:7).
-
Sensitivity : Store product under N₂ at 4°C to prevent oxidation.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction of the hydrazone linkage can yield the corresponding hydrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate halogenating or nitrating agents.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Possible applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The biological activity of 2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell division. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The following table highlights key structural analogs and their substituent variations:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (electron-donating) and nitro (electron-withdrawing) groups at the 4-position influence electronic properties and bioactivity. Nitro-substituted analogs exhibit higher melting points (e.g., 286°C for 4-(4-nitrophenyl)thiazol-2-amine) compared to methoxy derivatives (135–213°C) .
- Schiff Base Modifications: The 2-position Schiff base (e.g., benzylidene, furylmethyleneamino) enhances biological activity. For example, N-(4-chlorobenzylidene)-4-(4-bromophenyl)thiazol-2-amine shows potent antimicrobial activity (83% yield, MIC = 0.23 µg/mL) .
Antimicrobial Activity
- Halogenated Derivatives : Compounds like 4-(4-chlorophenyl)-N-(4-fluoro-2-methylphenyl)thiazol-2-amine (5h) exhibit broad-spectrum antibacterial activity against E. coli and S. aureus (MIC range: 12.5–25 µg/mL) .
- Schiff Base Analogs : N-substituted benzylidene derivatives (e.g., 4-nitrobenzylidene) show enhanced activity due to improved membrane permeability .
Anti-Inflammatory Activity
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-[(Z)-2-furylmethyleneamino]-4-(4-methoxyphenyl)thiazol-2-amine, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via cyclocondensation reactions. A general approach involves reacting 2-aminothiazole derivatives with substituted aldehydes (e.g., furfural derivatives) under acidic or basic conditions. For example, refluxing 4-(4-methoxyphenyl)thiazol-2-amine with (Z)-2-furylmethylene aldehyde in ethanol with catalytic acetic acid can yield the target compound. Reaction optimization may involve adjusting solvent polarity (e.g., DMF vs. ethanol), temperature (reflux vs. room temperature), and catalyst choice (e.g., triethylamine for base-sensitive reactions) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how do they resolve structural ambiguities?
- Methodology :
- IR Spectroscopy : Identifies functional groups like C=N (imine stretch at ~1600 cm⁻¹) and aromatic C-H bonds.
- NMR Spectroscopy : ¹H NMR confirms substituent positions (e.g., methoxyphenyl protons at δ 3.8 ppm for -OCH₃) and Z-configuration of the imine group via coupling constants. ¹³C NMR detects thiazole carbons (δ 150–170 ppm).
- Mass Spectrometry : Validates molecular weight and fragmentation patterns (e.g., loss of methoxy groups). Combined use of these techniques ensures structural fidelity .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodology : Initial screening includes:
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values determined via broth microdilution .
- Enzyme Inhibition : α/β-glucosidase inhibition assays using spectrophotometric methods (e.g., p-nitrophenyl substrate hydrolysis) to assess potential antidiabetic activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups influencing bioactivity?
- Methodology :
- Analog Synthesis : Prepare derivatives with variations in the furyl, methoxyphenyl, or thiazole moieties (e.g., replacing methoxy with ethoxy or halogens).
- Biological Testing : Compare IC₅₀ values across analogs in enzyme inhibition or cytotoxicity assays.
- Computational Analysis : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with targets like bacterial enzymes or cancer-related receptors. SAR trends may reveal that electron-donating groups (e.g., -OCH₃) enhance antimicrobial potency .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed bacterial inoculum size, solvent concentration).
- Meta-Analysis : Compare data from multiple studies to identify confounding variables (e.g., solvent DMSO’s antibacterial effects).
- Secondary Assays : Validate results using orthogonal methods (e.g., time-kill kinetics for antimicrobials vs. static MIC assays) .
Q. How can reaction pathways be optimized to improve yield and purity for large-scale synthesis?
- Methodology :
- Catalyst Screening : Test bases like NaH in THF or K₂CO₃ in DMF for imine formation efficiency.
- Microwave-Assisted Synthesis : Compare traditional reflux with microwave methods to reduce reaction time (e.g., from 7 hours to 30 minutes) and improve yield (e.g., 75% → 92%) .
- Purification : Optimize column chromatography (e.g., hexane/ethyl acetate gradients) or recrystallization solvents (e.g., ethanol vs. acetonitrile) .
Q. What advanced techniques elucidate the compound’s mechanism of action at the molecular level?
- Methodology :
- Radioligand Binding Assays : Quantify affinity for receptors (e.g., dopamine receptors) using tritiated ligands.
- Cellular Response Profiling : Transcriptomics (RNA-seq) or proteomics (LC-MS) to identify upregulated/downregulated pathways in treated cells.
- Molecular Dynamics Simulations : Model ligand-receptor interactions over nanoseconds to predict stability and binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
